molecular formula C9BrF9 B14142821 2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene CAS No. 88953-14-4

2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene

Cat. No.: B14142821
CAS No.: 88953-14-4
M. Wt: 358.99 g/mol
InChI Key: KSBOOYRUBPFWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound It is characterized by the presence of a bromine atom and multiple fluorine atoms attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene typically involves the bromination of a fluorinated indene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-fluoroindene, while oxidation can produce a fluoroindene ketone.

Scientific Research Applications

2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty materials, such as fluorinated polymers and coatings, due to its unique chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby increasing its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane
  • 2-Bromo-3,3,3-trichloropropene
  • 2-Bromo-N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine

Uniqueness

Compared to similar compounds, 2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene stands out due to its higher degree of fluorination, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in applications requiring high-performance materials or bioactive compounds with enhanced pharmacokinetic profiles.

Properties

CAS No.

88953-14-4

Molecular Formula

C9BrF9

Molecular Weight

358.99 g/mol

IUPAC Name

2-bromo-1,1,2,3,3,4,5,6,7-nonafluoroindene

InChI

InChI=1S/C9BrF9/c10-9(19)7(15,16)1-2(8(9,17)18)4(12)6(14)5(13)3(1)11

InChI Key

KSBOOYRUBPFWFD-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)Br)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.